molecular formula C18H15ClN2O2 B2742358 Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1206992-57-5

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2742358
CAS No.: 1206992-57-5
M. Wt: 326.78
InChI Key: BOHWJGWDLNIRJL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are well-regarded for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate typically involves the condensation of 6-chloro-4-chloroquinoline-3-carboxylic acid with m-toluidine, followed by esterification with methanol. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes is particularly significant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and m-tolylamino groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 6-chloro-4-(3-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-4-3-5-13(8-11)20-16-10-17(18(22)23-2)21-15-7-6-12(19)9-14(15)16/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHWJGWDLNIRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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